5-Chloro-2-hydroxy-6-methylnicotinic acid

Description

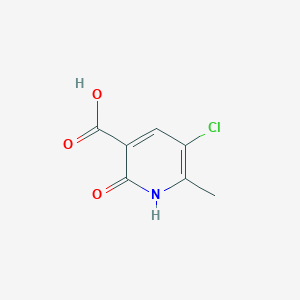

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWSFTFWHAQORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555885 | |

| Record name | 5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117449-75-9 | |

| Record name | 5-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117449-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Hydroxy 6 Methylnicotinic Acid

The synthesis of 5-Chloro-2-hydroxy-6-methylnicotinic acid can be approached through various chemical transformations. A plausible method involves the chlorination of the parent compound, 2-hydroxy-6-methylnicotinic acid.

A general procedure for the synthesis of a chlorinated nicotinic acid derivative involves the treatment of the corresponding hydroxynicotinic acid with a chlorinating agent. For instance, the synthesis of 6-chloro-5-hydroxynicotinic acid methyl ester has been achieved by reacting 5-hydroxynicotinic acid methyl ester with aqueous sodium hypochlorite under ice bath conditions chemicalbook.com.

Another relevant synthetic transformation is the conversion of a hydroxy-methyl-nicotinic acid to a chloro-methyl-nicotinic acid. For example, 2-hydroxy-6-methyl-nicotinic acid can be converted to 2-chloro-6-methylnicotinic acid by heating with phosphorus oxychloride prepchem.com. While not a direct synthesis of the title compound, this demonstrates a key transformation of the hydroxyl group on the pyridine (B92270) ring.

A microwave-assisted synthesis has been reported for 2-Hydroxy-6-methylnicotinic acid starting from 2-chloro-6-methylnicotinic acid in a mixture of concentrated HCl and glacial acetic acid semanticscholar.org. This indicates that the chloro and hydroxy groups on the pyridine ring can be interconverted.

Based on these related syntheses, a potential route to this compound could start from 2-hydroxy-6-methylnicotinic acid, which is commercially available or can be synthesized. The chlorination would then be carried out selectively at the 5-position of the pyridine ring.

Table 1: Representative Synthetic Reactions for Related Nicotinic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxy-6-methyl-nicotinic acid | Phosphorus oxychloride, 125°C, 2 hours | 2-chloro-6-methylnicotinic acid | 72% | prepchem.com |

| 5-hydroxynicotinic acid methyl ester | Aqueous sodium hypochlorite (6.15%), ice bath, 30 min; then 2 M HCl | methyl 6-chloro-5-hydroxynicotinate | 42% | chemicalbook.com |

| 2-chloro-6-methylnicotinic acid | Concentrated HCl, glacial acetic acid, microwave irradiation (200W, 3.5 min) | 2-Hydroxy-6-methylnicotinic acid | Good | semanticscholar.org |

Applications in Organic Synthesis

5-Chloro-2-hydroxy-6-methylnicotinic acid is a versatile molecule with multiple functional groups, making it a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems.

Chemical Reactivity and Derivatization Studies of 5 Chloro 2 Hydroxy 6 Methylnicotinic Acid

Functional Group Transformations

The reactivity of 5-Chloro-2-hydroxy-6-methylnicotinic acid is characterized by the specific reactions of its hydroxyl and chloro substituents. These transformations are pivotal for creating new molecular scaffolds based on this heterocyclic core.

Oxidation Reactions of the Hydroxyl Group

The oxidation of the hydroxyl group in 2-hydroxypyridine (B17775) derivatives can be a challenging transformation due to the electron-deficient nature of the pyridine (B92270) ring. However, in related systems such as 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, the hydroxyl group can be oxidized to a ketone. This suggests that under suitable conditions, the hydroxyl group of this compound could potentially be oxidized to the corresponding pyridone derivative. The reaction would likely require strong oxidizing agents and carefully controlled conditions to avoid degradation of the pyridine ring.

Reduction Reactions of the Chlorine Atom

The chlorine atom at the 5-position of the pyridine ring can be removed through reduction, a process also known as hydrodehalogenation. Catalytic hydrogenation is a common and effective method for the reduction of aryl chlorides. This process typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. rsc.org For instance, the catalytic hydrogenation of various chloropyridine derivatives has been successfully achieved using catalysts like platinum(IV) oxide (PtO2) in a protic solvent such as glacial acetic acid under hydrogen pressure. asianpubs.orgresearchgate.netasianpubs.orgresearchgate.net These methods offer a pathway to synthesize 2-hydroxy-6-methylnicotinic acid from its 5-chloro derivative.

Table 1: Potential Conditions for Reduction of the Chlorine Atom

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol (B145695) | Room Temperature | Atmospheric | rsc.org |

| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Glacial Acetic Acid | Room Temperature | 50-70 bar | asianpubs.orgresearchgate.netasianpubs.orgresearchgate.net |

Nucleophilic Substitution Reactions at the Chlorine Position

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom and the carboxylic acid group facilitates the attack of nucleophiles at the carbon atom bearing the chlorine. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. youtube.comnih.govyoutube.com The reactivity in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the ring, which stabilize the intermediate Meisenheimer complex. libretexts.org Therefore, this compound is a good candidate for such transformations, allowing for the introduction of a wide range of functional groups at the 5-position.

Synthesis of Analogues and Derivatives of this compound

The carboxylic acid functional group of this compound serves as a convenient handle for the synthesis of various derivatives, most notably esters and amides.

Ester Derivatives (e.g., Methyl 5-chloro-2-hydroxy-6-methylnicotinate)

Esterification of the carboxylic acid group can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as sulfuric acid. For a related compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, its methyl ester was synthesized by refluxing in methanol (B129727) with sulfuric acid. nih.gov A patent for the preparation of 6-methyl-nicotinic acid esters describes the oxidation of 2-methyl-5-ethylpyridine followed by esterification. google.com Although a direct synthesis for methyl 5-chloro-2-hydroxy-6-methylnicotinate is not detailed in the provided results, these analogous procedures suggest a viable synthetic route.

Table 2: General Conditions for Esterification

| Reagents | Catalyst | Solvent | Conditions | Reference |

| Methanol | Sulfuric Acid | Methanol | Reflux | nih.gov |

| Alcohol | Acid Catalyst | - | Heating | google.com |

Amide Derivatives

The synthesis of amide derivatives from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. For example, 2-chloro-6-methylnicotinamide (B1585770) was synthesized by treating 2-chloro-6-methylnicotinic acid with oxalyl dichloride to form the acyl chloride, which was then reacted with ammonium (B1175870) hydroxide. chemicalbook.com This two-step procedure is a general and efficient method for the preparation of a wide variety of amides. A recent study also mentions the discovery of selective NaV1.8 inhibitors based on a 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide (B372718) scaffold, highlighting the pharmaceutical relevance of such amide derivatives. acs.org

Table 3: General Conditions for Amide Synthesis

| Activating Agent | Amine Source | Solvent | Conditions | Reference |

| Oxalyl Dichloride | Ammonium Hydroxide | Dichloromethane, THF | Room Temperature | chemicalbook.com |

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification and amidation to yield a variety of functional derivatives.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several standard synthetic methodologies. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com The choice of alcohol determines the nature of the resulting ester, allowing for the synthesis of a wide array of alkyl and aryl esters.

Another effective method for esterification involves the use of activating agents to enhance the reactivity of the carboxylic acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride intermediate. This intermediate then readily reacts with an alcohol to form the desired ester, often in high yield. This two-step, one-pot approach is particularly useful for synthesizing esters from less reactive alcohols.

The general scheme for the esterification of this compound is presented below:

Scheme 1: General Esterification Reactions

Fischer-Speier Esterification:

Via Acyl Chloride Intermediate:

Table 1: Representative Ester Derivatives of this compound

| Ester Derivative | R Group | Typical Synthesis Method |

| Methyl 5-chloro-2-hydroxy-6-methylnicotinate | -CH₃ | Fischer-Speier with methanol and H₂SO₄ |

| Ethyl 5-chloro-2-hydroxy-6-methylnicotinate | -CH₂CH₃ | Fischer-Speier with ethanol and H₂SO₄ |

| Isopropyl 5-chloro-2-hydroxy-6-methylnicotinate | -CH(CH₃)₂ | Acyl chloride method with isopropanol |

| Benzyl (B1604629) 5-chloro-2-hydroxy-6-methylnicotinate | -CH₂C₆H₅ | Acyl chloride method with benzyl alcohol |

Amidation:

The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. However, the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. To facilitate this transformation under milder conditions, coupling reagents are frequently employed. nih.gov

Common coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. This method is versatile and allows for the synthesis of a wide range of amides with various substituents on the nitrogen atom.

Alternatively, the carboxylic acid can first be converted to its more reactive acyl chloride, which then smoothly reacts with an amine to produce the corresponding amide. youtube.com This is a robust method that generally provides good yields.

Scheme 2: General Amidation Reactions

Using Coupling Reagents:

Via Acyl Chloride Intermediate:

Table 2: Representative Amide Derivatives of this compound

| Amide Derivative | R¹ Group | R² Group | Typical Synthesis Method |

| N-Methyl-5-chloro-2-hydroxy-6-methylnicotinamide | -CH₃ | H | EDC/HOBt coupling with methylamine |

| N,N-Diethyl-5-chloro-2-hydroxy-6-methylnicotinamide | -CH₂CH₃ | -CH₂CH₃ | Acyl chloride method with diethylamine |

| N-Phenyl-5-chloro-2-hydroxy-6-methylnicotinamide | -C₆H₅ | H | EDC/HOBt coupling with aniline |

| 1-(5-Chloro-2-hydroxy-6-methylnicotinoyl)piperidine | \multicolumn{2}{c | }{-(CH₂)₅-} | Acyl chloride method with piperidine |

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of derivatives of this compound is significantly influenced by the electronic and steric effects of the substituents on the pyridine ring and the nature of the derivative itself.

The presence of the electron-withdrawing chloro group at the 5-position and the electron-donating methyl group at the 6-position, along with the hydroxyl group at the 2-position, collectively influence the electron density of the pyridine ring and the acidity of the carboxylic acid. The chloro group, through its inductive effect, increases the electrophilicity of the carbonyl carbon in the carboxylic acid moiety, potentially enhancing its reactivity towards nucleophiles. ucsb.edu Conversely, the methyl and hydroxyl groups are electron-donating, which may slightly decrease the reactivity of the carboxylic acid.

In the case of ester derivatives, the nature of the alkoxy group (-OR) can impact the susceptibility of the ester to hydrolysis. Esters with bulky alkyl groups, such as tert-butyl, will exhibit slower rates of hydrolysis due to steric hindrance around the carbonyl carbon. Electronically, electron-withdrawing groups in the alcohol moiety can increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.

For amide derivatives, the nature of the substituents on the nitrogen atom affects the reactivity of the amide bond. Generally, amides are less reactive towards hydrolysis than esters due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. The presence of bulky substituents on the nitrogen will further decrease the rate of hydrolysis due to steric effects.

Table 3: Predicted Relative Reactivity of Derivatives

| Derivative Type | General Structure | Predicted Relative Reactivity to Nucleophilic Acyl Substitution | Influencing Factors |

| Acyl Chloride | R-COCl | Highest | Excellent leaving group (Cl⁻) |

| Ester | R-COOR' | Intermediate | Good leaving group (⁻OR') |

| Amide | R-CONR'₂ | Lowest | Poor leaving group (⁻NR'₂) due to resonance stabilization |

These structure-reactivity relationships are crucial for designing synthetic routes to new derivatives and for understanding their potential stability and behavior in various chemical environments.

Investigations into Biological Activities of 5 Chloro 2 Hydroxy 6 Methylnicotinic Acid

Antimicrobial Efficacy Studies

There is no available data from scientific studies on the antimicrobial efficacy of 5-Chloro-2-hydroxy-6-methylnicotinic acid.

Antibacterial Activity against Gram-Negative Bacteria (e.g., Escherichia coli)

No research findings have been published regarding the activity of this compound against Escherichia coli or other Gram-negative bacteria.

Antibacterial Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

There are no publicly available studies that have investigated the antibacterial effects of this compound on Staphylococcus aureus, Bacillus subtilis, or any other Gram-positive bacteria.

Spectrum of Antimicrobial Action

Without specific studies on its activity against different types of microorganisms, the spectrum of antimicrobial action for this compound is unknown.

Anti-inflammatory Effects and Modulatory Potential

Information regarding the anti-inflammatory effects and the potential of this compound to modulate inflammatory responses is not available in the current body of scientific literature.

Impact on Inflammation-Associated Pathways

No studies have been published that explore the impact of this compound on key inflammation-associated pathways.

Cellular Models for Anti-inflammatory Assessment

There is no evidence of this compound being assessed for its anti-inflammatory properties using any cellular models.

Preliminary Studies on Anticancer Potential of Nicotinic Acid Derivatives

While direct studies on the biological activities of this compound are not extensively documented in publicly available research, the anticancer potential of the broader class of nicotinic acid and nicotinamide (B372718) derivatives has been an area of active investigation. Researchers have synthesized and evaluated a variety of these compounds, revealing that structural modifications, such as the introduction of halogen atoms and other functional groups, can significantly influence their cytotoxic and antitumor properties.

The exploration of nicotinic acid derivatives as potential anticancer agents has shown that these compounds can exhibit significant cytotoxic effects against various human cancer cell lines. The rationale behind this exploration lies in the structural versatility of the nicotinic acid scaffold, which allows for modifications that can enhance interactions with biological targets relevant to cancer progression.

A study focused on the design and synthesis of novel nicotinic acid-based cytotoxic agents identified a compound, designated as 5c, which demonstrated potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors. This compound exhibited a VEGFR-2 inhibition IC₅₀ value of 0.068 μM and showed significant cytotoxic potential against human colon cancer (HCT-15) and prostate cancer (PC-3) cell lines. nih.gov

In another research endeavor, a series of diamide derivatives incorporating a nicotinamide unit were synthesized and evaluated for their cytotoxic activities against human lung cancer cell lines. Notably, some of these compounds displayed moderate to good inhibitory effects. For instance, compound 4d was found to be particularly potent against the NCI-H460 lung cancer cell line, with an IC₅₀ value of 4.07 ± 1.30 μg/mL. nih.gov This was superior to the activity of the standard chemotherapeutic agent 5-fluorouracil under the same experimental conditions. nih.gov

Furthermore, a small molecule library of novel nicotinamide derivatives was synthesized and screened for in vitro anticancer activity against human breast (MCF-7) and cervical (HeLa) cancer cell lines. A trifluoromethyl substituted pyridine (B92270) analogue from this library demonstrated outstanding activity, with IC₅₀ values of 8.70 ± 0.23 µM against MCF-7 and 8.97 ± 0.31 µM against HeLa cells, which were comparable to the standard drug Doxorubicin. researchgate.net Another compound from the same study, featuring a thiomethyl group, also showed potent activity with IC₅₀ values of 9.01 ± 0.38 µM and 9.82 ± 0.41 µM against MCF-7 and HeLa cells, respectively. researchgate.net

The antitumor potential of nicotinamide itself has been investigated, showing a significant antiproliferation effect on human melanoma cell lines A375 and SK-MEL-28 in vitro. nih.gov These findings collectively suggest that the nicotinic acid and nicotinamide scaffold is a viable starting point for the development of novel anticancer agents. The presence of a chloro-substituent in this compound is of particular interest, as halogenation is a common strategy in medicinal chemistry to modulate the biological activity of a compound.

Table 1: Cytotoxic Activity of Selected Nicotinic Acid and Nicotinamide Derivatives

| Compound | Cancer Cell Line | IC₅₀ Value |

|---|---|---|

| Compound 5c (VEGFR-2 inhibitor) | - | 0.068 µM (VEGFR-2 inhibition) |

| Compound 4d (diamide derivative) | NCI-H460 (Lung) | 4.07 ± 1.30 µg/mL |

| Trifluoromethyl substituted pyridine analogue | MCF-7 (Breast) | 8.70 ± 0.23 µM |

| Trifluoromethyl substituted pyridine analogue | HeLa (Cervical) | 8.97 ± 0.31 µM |

| Thiomethyl group-containing derivative | MCF-7 (Breast) | 9.01 ± 0.38 µM |

The evaluation of the anticancer potential of nicotinic acid derivatives heavily relies on a variety of in vitro cellular proliferation and viability assays. These assays are crucial for determining the cytotoxic effects of the compounds on cancer cells and for elucidating their mechanisms of action.

A common method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. This assay was employed to determine the IC₅₀ values of novel nicotinamide derivatives against HCT-116 (colon) and HepG2 (liver) cancer cell lines, with one compound showing IC₅₀ values of 15.4 and 9.8 µM, respectively. nih.gov

Beyond determining cell viability, researchers also investigate how these compounds affect the cell cycle and induce apoptosis (programmed cell death). For example, a nicotinic acid derivative, compound 7, was found to induce apoptosis in HCT-116 cells. Flow cytometry analysis revealed that treatment with this compound led to a 5-fold increase in the total apoptotic cell population, with a 4-fold increase in early apoptotic cells and a 6.5-fold increase in late apoptotic cells. nih.gov

In studies with nicotinamide on melanoma cells, it was observed that the compound reduced the cell number by up to 90% and induced an accumulation of cells in the G1 phase of the cell cycle, with a corresponding reduction in the S and G2 phases. nih.gov Furthermore, a 10-fold increase in cell death and a 2.5-fold increase in apoptosis in the sub-G1 phase were noted. nih.gov These assays provide valuable insights into the cellular mechanisms through which nicotinic acid derivatives may exert their antitumor effects.

Table 2: Effects of Nicotinic Acid Derivatives on Cellular Processes

| Compound/Derivative | Cell Line | Assay | Observed Effect |

|---|---|---|---|

| Nicotinamide Derivative | HCT-116 (Colon) | MTT Assay | IC₅₀ = 15.4 µM |

| Nicotinamide Derivative | HepG2 (Liver) | MTT Assay | IC₅₀ = 9.8 µM |

| Compound 7 | HCT-116 (Colon) | Flow Cytometry | 5-fold increase in total apoptosis |

| Nicotinamide | Melanoma Cells | Cell Cycle Analysis | Accumulation in G1 phase |

These preliminary studies on a range of nicotinic acid derivatives provide a strong rationale for the further investigation of this compound as a potential anticancer agent. The established antitumor properties of related compounds, coupled with the detailed insights from cellular proliferation and viability assays, lay the groundwork for future research to determine the specific biological activities of this particular chlorinated nicotinic acid derivative.

Mechanistic Studies of Biological Action of 5 Chloro 2 Hydroxy 6 Methylnicotinic Acid

Elucidation of Molecular Targets and Pathways

There is currently no published research identifying the specific molecular targets of 5-Chloro-2-hydroxy-6-methylnicotinic acid.

Identification of Enzymes or Receptors

No enzymes or receptors have been identified as specific targets for this compound in the available scientific literature.

Characterization of Binding Interactions

As no molecular targets have been identified, there is no information available on the binding interactions of this compound.

Enzyme Inhibition and Modulation Studies

Specific studies on the inhibition or modulation of enzymes by this compound have not been reported. While other substituted nicotinic acid derivatives have been investigated for such properties, this particular compound has not been the subject of published research in this area.

Investigation of Specific Enzyme Systems

There are no available studies investigating the effects of this compound on any specific enzyme systems.

Impact on Metabolic Pathways

The impact of this compound on metabolic pathways has not been documented in the scientific literature.

Analysis of Molecular Interactions

Due to the absence of identified biological targets, there is no data available concerning the molecular interactions of this compound.

Cellular Pathway Perturbations Induced by 5-Chloro-2-hydroxy-6-methylnicotinic AcidThere is no information available in the scientific literature regarding the cellular pathways that are affected by this compound.

Due to the lack of specific research on this compound, any attempt to create the requested article would be based on conjecture and would not meet the required standards of scientific accuracy.

Pharmacological Research and Therapeutic Development Potential of 5 Chloro 2 Hydroxy 6 Methylnicotinic Acid

Exploration as a Novel Pharmacological Agent

There is limited specific information in the public domain regarding the exploration of 5-Chloro-2-hydroxy-6-methylnicotinic acid as a novel pharmacological agent.

Development of New Pharmacological Agents for Infections

While some related nicotinic acid derivatives have been investigated for their antibacterial properties, specific research detailing the development of this compound as a pharmacological agent for infections is not extensively available.

Development of New Pharmacological Agents for Inflammatory Diseases

The structural similarity of this compound to other anti-inflammatory compounds, such as those related to the non-steroidal anti-inflammatory drug (NSAID) class, suggests a potential for similar activity. However, dedicated studies to develop this specific compound as a new pharmacological agent for inflammatory diseases have not been widely published.

Strategies for Drug Design and Optimization

Detailed strategies for the drug design and optimization of this compound are not well-documented in publicly accessible research.

Rational Design Based on Structure-Activity Relationships (SAR)

Without dedicated pharmacological studies, a comprehensive analysis of the structure-activity relationships (SAR) for this compound is not possible. Such studies would be essential to understand how the chloro, hydroxy, and methyl groups on the nicotinic acid core influence its biological activity and to guide the rational design of more potent and selective derivatives.

Lead Compound Identification and Optimization

There is no clear indication in the available literature that this compound has been identified as a lead compound for a specific therapeutic target. The process of lead optimization, which involves modifying the chemical structure to improve efficacy, selectivity, and pharmacokinetic properties, would require substantial foundational research that does not appear to be publicly available at this time.

Role as an Active Pharmaceutical Ingredient (API) Intermediate

The most frequently cited potential application for this compound is its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is described as having potential application value in the field of medicine as a building block for more complex drug molecules. However, specific, well-documented examples of its use in the synthesis of marketed drugs are not readily found in the searched literature.

Advanced Research Perspectives and Future Directions

Emerging Research Avenues for 5-Chloro-2-hydroxy-6-methylnicotinic Acid

While specific research on this compound is not extensively documented in publicly available literature, the structural motifs of the molecule—a chlorinated pyridine (B92270) ring, a hydroxyl group, and a methyl group—allow for informed speculation on promising areas of investigation. Nicotinic acid derivatives have shown efficacy in treating a variety of conditions, including pneumonia, kidney diseases, and even Alzheimer's disease. The unique combination of functional groups on this compound could modulate its activity in these and other therapeutic areas.

One significant avenue of research for nicotinic acid derivatives is in the realm of anti-inflammatory agents . By modifying the core structure of nicotinic acid, researchers have successfully synthesized compounds with potent anti-inflammatory and analgesic properties. The chloro and hydroxyl groups on the pyridine ring of this compound could influence its binding to key inflammatory targets. Future research could focus on screening this compound for activity against cyclooxygenase (COX) enzymes or other mediators of inflammation.

Another promising area is the development of antimicrobial agents . The pyridine scaffold is a common feature in many antimicrobial drugs. The specific substitutions on this compound may confer activity against various bacterial or fungal strains. High-throughput screening of this compound against a panel of clinically relevant pathogens could reveal novel antimicrobial properties.

Furthermore, the field of targeted cancer therapy may present opportunities for this molecule. The 2-hydroxypyridine (B17775) moiety is a known structural component in some kinase inhibitors. Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Investigating the potential of this compound to inhibit specific cancer-related kinases could be a valuable research direction.

Finally, the exploration of this compound as a chemical probe in chemical biology could yield significant insights. Its unique structure could allow it to interact with specific biological targets in a way that helps to elucidate complex biological processes.

| Potential Research Area | Rationale Based on Structural Features | Key Research Activities |

| Anti-inflammatory Agents | Nicotinic acid derivatives have known anti-inflammatory effects. The chloro and hydroxyl groups may enhance target binding. | Screening against COX enzymes and other inflammatory mediators. In vivo studies in models of inflammation. |

| Antimicrobial Agents | The pyridine scaffold is present in many antimicrobial drugs. | High-throughput screening against bacterial and fungal pathogens. |

| Targeted Cancer Therapy | The 2-hydroxypyridine moiety is found in some kinase inhibitors. | Kinase inhibition profiling. Cell-based assays with cancer cell lines. |

| Chemical Probes | Unique structure may allow for specific interactions with biological targets. | Target identification studies. Use in assays to probe biological pathways. |

Challenges in Research and Development of Nicotinic Acid Derivatives

The journey of a nicotinic acid derivative from a laboratory curiosity to a clinical therapeutic is fraught with challenges. These hurdles can be broadly categorized into synthesis, biological activity, and drug-like properties.

Synthetic challenges are often at the forefront of developing novel nicotinic acid derivatives. The multi-substituted nature of this compound can make its synthesis complex and potentially low-yielding. Developing a robust and scalable synthetic route is a critical first step in its research and development. The functionalization of the pyridine ring, particularly with multiple and specific substituents, can be a formidable task for synthetic chemists.

A significant challenge in the development of nicotinic acid-based drugs is managing their pharmacokinetic and pharmacodynamic profiles . While nicotinic acid itself has beneficial effects, it is also associated with undesirable side effects, such as skin flushing. The specific substitutions on this compound will undoubtedly alter its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. Extensive in vitro and in vivo studies are necessary to characterize these properties and to assess the therapeutic window of the compound.

Furthermore, the issue of target selectivity is a major consideration. While the pyridine scaffold can interact with a wide range of biological targets, achieving high selectivity for a specific target is often difficult. Off-target effects can lead to unwanted side effects and toxicity. Therefore, a thorough pharmacological profiling of this compound is essential to identify its primary targets and any potential off-target interactions.

Finally, the phenomenon of drug resistance poses a continuous challenge in drug development. For antimicrobial or anticancer agents, the emergence of resistance can render a once-effective drug useless. Investigating the potential for resistance development to this compound and identifying strategies to overcome it would be a crucial aspect of its long-term development.

Interdisciplinary Research Opportunities in Chemical Biology and Drug Discovery

The study of this compound is not confined to the realm of traditional medicinal chemistry. Its unique structure and potential biological activities create a wealth of opportunities for interdisciplinary research, particularly at the interface of chemistry and biology.

In the field of chemical biology , this compound could be utilized as a tool to probe and understand complex biological systems. For instance, if it is found to inhibit a specific enzyme, it could be used to study the role of that enzyme in cellular processes. By attaching a fluorescent tag or other reporter molecules to this compound, researchers could visualize its localization within cells and identify its binding partners, providing valuable insights into its mechanism of action.

The development of novel drug delivery systems for nicotinic acid derivatives is another area ripe for interdisciplinary collaboration. Formulation scientists and medicinal chemists could work together to design delivery systems that improve the solubility, stability, and bioavailability of this compound, while also potentially mitigating side effects.

Computational chemistry and molecular modeling play an increasingly important role in modern drug discovery. The application of these techniques to this compound could help to predict its binding to various biological targets, guide its further chemical modification to improve potency and selectivity, and provide a deeper understanding of its structure-activity relationships.

Finally, the integration of pharmacogenomics could lead to a more personalized approach to therapy with nicotinic acid derivatives. By identifying genetic variations that influence an individual's response to this compound, it may be possible to tailor its use to patients who are most likely to benefit, while avoiding those who are at a higher risk of adverse effects.

| Interdisciplinary Field | Research Opportunity | Potential Impact |

| Chemical Biology | Use as a chemical probe to study biological pathways. | Elucidation of disease mechanisms and identification of new drug targets. |

| Drug Delivery | Development of novel formulations to improve pharmacokinetic properties. | Enhanced therapeutic efficacy and reduced side effects. |

| Computational Chemistry | In silico prediction of target binding and ADME properties. | Accelerated drug discovery and optimization process. |

| Pharmacogenomics | Identification of genetic markers that predict drug response. | Personalized medicine and improved patient outcomes. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-hydroxy-6-methylnicotinic acid, and how can reaction efficiency be optimized?

- Methodology : A common approach involves coupling reactions using carbodiimide-based reagents. For example, a protocol adapted from similar nicotinic acid derivatives uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) in dimethylformamide (DMF) with triethylamine as a base . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (e.g., 1:1.2 molar ratio of acid to coupling reagent). Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the product.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Ensure data collection at high resolution (≤1.0 Å) to resolve chlorine and hydroxyl group positions .

- Spectroscopy : Compare H/C NMR chemical shifts with similar compounds (e.g., 6-Chloronicotinic acid, δ 8.45 ppm for aromatic protons) . IR spectroscopy can confirm hydroxyl (3200–3600 cm) and carboxylic acid (1700–1750 cm) functional groups.

Q. What analytical methods are suitable for assessing the purity and stability of this compound under varying storage conditions?

- Methodology :

- Purity : Use HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient) and UV detection at 254 nm. Compare retention times with standards .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS and identify degradation products (e.g., decarboxylation or hydrolysis derivatives) .

Advanced Research Questions

Q. How does tautomerism between the hydroxyl and keto forms of this compound influence its reactivity in aqueous solutions?

- Methodology :

- Computational analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to compare the stability of tautomers.

- Experimental validation : Use pH-dependent H NMR in DO to observe shifts in proton environments. For example, the hydroxyl proton signal disappears under basic conditions (pH >10), indicating deprotonation .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity) for this compound?

- Methodology :

- Meta-analysis : Systematically compare assay conditions (e.g., buffer pH, enzyme source, substrate concentration) across studies. For instance, activity discrepancies in kinase inhibition may arise from ATP concentration variations .

- Dose-response validation : Re-evaluate IC values using standardized protocols (e.g., fixed ATP at 1 mM for kinases) and orthogonal assays (fluorescence polarization vs. radiometric) .

Q. How can derivatives of this compound be designed to enhance bioavailability while retaining target affinity?

- Methodology :

- Prodrug synthesis : Modify the carboxylic acid group to esters (e.g., ethyl or pivaloyloxymethyl) using EDCI/DMAP catalysis. Evaluate hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma .

- SAR studies : Introduce substituents at the 3-position (e.g., methyl, fluorine) and measure logP (octanol-water partition) to correlate hydrophobicity with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.